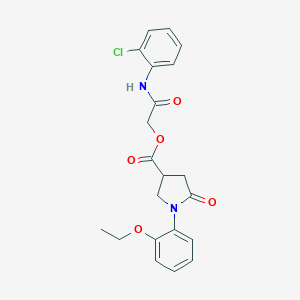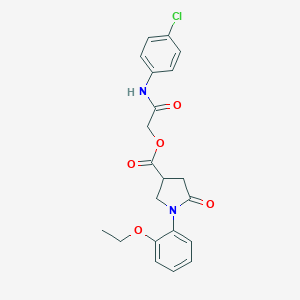![molecular formula C17H15Cl2NO5 B270944 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270944.png)
2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate, also known as DMCCF, is a chemical compound that has been studied for its potential use in scientific research.
Mecanismo De Acción
2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate inhibits the activity of Cdc25A by binding to the active site of the protein. This binding prevents the protein from carrying out its normal function, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, but it has not been shown to have any significant effects on normal cells. It has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has several advantages for use in lab experiments. It is a highly selective inhibitor of Cdc25A, making it a useful tool for studying the role of this protein in cell cycle regulation. It is also relatively easy to synthesize and has good stability in solution. However, 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has some limitations as well. It is not very water-soluble, which can make it difficult to work with in some experiments. It also has limited in vivo activity, which limits its potential use as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. One area of interest is the development of more water-soluble analogs of 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate that could be used in a wider range of experiments. Another area of interest is the use of 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in combination with other cancer therapies to enhance their effectiveness. Finally, there is potential for further research into the anti-inflammatory properties of 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate and its potential use in treating inflammatory diseases.
In conclusion, 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a chemical compound that has been studied for its potential use in scientific research. It has been shown to inhibit the activity of the protein Cdc25A, leading to cell cycle arrest and apoptosis in cancer cells. While 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has several advantages for use in lab experiments, it also has limitations that must be taken into account. There are several potential future directions for research on 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate, including the development of more water-soluble analogs and the exploration of its anti-inflammatory properties.
Métodos De Síntesis
2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate can be synthesized using a multi-step process that involves the reaction of 2,5-dichloroaniline with ethyl 2-oxoacetate to form 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl acetate. This intermediate is then reacted with hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid to form 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate.
Aplicaciones Científicas De Investigación
2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been studied for its potential use as a tool compound in scientific research. It has been shown to inhibit the activity of the protein Cdc25A, which is involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making 2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate a potential candidate for cancer therapy.
Propiedades
Nombre del producto |
2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate |
|---|---|
Fórmula molecular |
C17H15Cl2NO5 |
Peso molecular |
384.2 g/mol |
Nombre IUPAC |
[2-(2,5-dichloroanilino)-2-oxoethyl] 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C17H15Cl2NO5/c18-8-1-2-10(19)11(5-8)20-13(21)6-24-16(22)14-7-3-9-12(4-7)25-17(23)15(9)14/h1-2,5,7,9,12,14-15H,3-4,6H2,(H,20,21) |
Clave InChI |
MCUPLIBUCFXMBW-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1C(C2C(=O)OCC(=O)NC4=C(C=CC(=C4)Cl)Cl)C(=O)O3 |
SMILES canónico |
C1C2CC3C1C(C2C(=O)OCC(=O)NC4=C(C=CC(=C4)Cl)Cl)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270861.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270862.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270863.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270865.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270866.png)



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270875.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270876.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270879.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270883.png)

